Isoverbascoside is a naturally occurring phenylethanoid glycoside found in various plant species, including but not limited to Buddleja davidii (butterfly bush) and Paulownia tomentosa (princess tree) []. While research into its full potential is ongoing, studies have identified several promising applications of Isoverbascoside in scientific research:
Studies have demonstrated that Isoverbascoside possesses significant antioxidant properties. It exhibits free radical scavenging activity, meaning it can neutralize harmful molecules known as free radicals which contribute to cellular damage and various diseases []. This potential has led researchers to investigate its use in mitigating oxidative stress, a condition linked to various chronic diseases like neurodegenerative disorders and cardiovascular diseases [, ].
Isoverbascoside has shown anti-inflammatory properties in both in vitro and in vivo studies. It has been observed to suppress the production of inflammatory mediators, suggesting its potential use in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].
Some studies have reported promising antibacterial and antifungal activity of Isoverbascoside against various microorganisms [, ]. Further research is needed to determine its effectiveness and potential applications in developing novel antimicrobial agents.
Isoacteoside is a dihydroxyphenylethyl glycoside, specifically identified as 2-(3′,4′-dihydroxyphenyl)ethyl 6-O-caffeoyl-3-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside. It is structurally related to acteoside, differing primarily in its glycosylation pattern. Isoacteoside is derived from various plants and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Research suggests that isoverbascoside exhibits various biological activities, including:
Currently, there is limited information on the safety profile of isoverbascoside. More research is needed to determine its potential toxicity and appropriate dosages for therapeutic use.
Isoverbascoside is currently available for research purposes only and should not be used for self-medication.
Isoacteoside exhibits a range of biological activities:
The synthesis of isoacteoside has been achieved through various methods:
Isoacteoside has several applications across different fields:
Studies on isoacteoside have explored its interactions with various biological systems:
Isoacteoside shares structural similarities with several compounds, notably acteoside and other phenylethyl glycosides. Below is a comparison highlighting its uniqueness:
Compound | Structure | Biological Activity |
---|---|---|
Isoacteoside | 2-(3′,4′-dihydroxyphenyl)ethyl glycoside | Anti-inflammatory, neuroprotective |
Acteoside | Similar but lacks rhamnosyl group | Antioxidant, hepatoprotective |
Verbascoside | Contains an additional glucose unit | Antioxidant, anti-inflammatory |
Oleuropein | A phenolic compound from olives | Cardioprotective, anti-inflammatory |
Isoacteoside's unique glycosylation pattern contributes to its distinct biological activities compared to these similar compounds. Its specific interactions within biological systems make it a valuable subject for further research in pharmacology and natural product chemistry.
Isoacteoside represents a phenylethanoid glycoside characterized by the molecular formula C29H36O15 [1] [2] [23]. The compound exhibits a molecular weight of 624.6 grams per mole, establishing it as a relatively large natural product molecule [1] [4] [23]. The Chemical Abstracts Service registry number for isoacteoside is 61303-13-7, providing unique identification within chemical databases [1] [4] [6].
The complete IUPAC nomenclature for isoacteoside follows systematic organic chemistry naming conventions: [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] [3] [5]. This systematic name reflects the complex stereochemistry and multiple functional groups present within the molecular structure.
Alternative nomenclature systems recognize isoacteoside under several synonymous designations. The compound is frequently referred to as isoverbascoside in scientific literature [2] [4] [5]. Additional systematic names include 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-6-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [5] [7]. The InChI (International Chemical Identifier) representation provides: InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 [1] [3].
The molecular structure comprises multiple stereogenic centers with defined absolute configurations. The stereochemical descriptors embedded within the IUPAC name indicate specific three-dimensional arrangements at each chiral carbon atom [1] [3]. These stereochemical specifications are crucial for distinguishing isoacteoside from its structural isomers and understanding its biological activity profiles.
Acteoside and isoacteoside represent structural isomers that share identical molecular formulas but differ in their atomic connectivity patterns [8] [10] [14]. Both compounds belong to the phenylethanoid glycoside class and exhibit the same molecular formula C29H36O15, yet display distinct structural arrangements that significantly influence their physical and biological properties [8] [10] [31].
The fundamental structural difference between acteoside and isoacteoside lies in the glycosidic linkage patterns within their carbohydrate moieties [10] [13] [15]. Research has demonstrated that these isomeric compounds coexist naturally in various plant species, including Cistanche deserticola, Plantago species, and other traditional medicinal plants [9] [14] [25]. The structural variations between these isomers create different three-dimensional conformations that affect their molecular recognition and biological activity profiles.
Analytical techniques have revealed distinct fragmentation patterns for acteoside and isoacteoside during mass spectrometric analysis [15] [25]. The relative intensity ratio of diagnostic ion pairs (I461/I161) fragmenting at heterogeneous linkage sites provides a reliable method for distinguishing between these structural isomers [15]. This analytical approach has enabled researchers to determine precise content ratios of acteoside to isoacteoside in natural sources, with typical ratios of approximately 85.3:14.7 in Clerodendrum bungei extracts [15].
Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural differences between these isomers [13] [25] [27]. The glycosidic connectivities in acteoside and isoacteoside can be evaluated through nuclear Overhauser effect difference spectroscopy, revealing distinct spatial relationships between sugar moieties [13]. Two-dimensional proton-carbon correlation techniques, including heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation experiments, have enabled complete spectroscopic assignment of glucose and rhamnose moieties in both compounds [13].
The structural isomerism between acteoside and isoacteoside manifests in different biological activity profiles, with research indicating that isoacteoside exhibits enhanced potency compared to acteoside in certain biological assays [12] [14] [31]. Studies have shown that isoacteoside demonstrates superior effects in amyloidogenesis inhibition and amyloid oligomerization prevention compared to its structural isomer acteoside [14] [31]. These differential activities underscore the importance of precise structural characterization when evaluating phenylethanoid glycoside compounds.
Thermal stability analysis has revealed that acteoside undergoes isomerization to isoacteoside when subjected to elevated temperatures [15]. This thermal conversion process necessitates careful analytical protocols to maintain structural integrity during isolation and characterization procedures [15]. The development of online extraction-quadrupole time-of-flight tandem mass spectrometry systems has enabled rapid discrimination and quantification of these thermally unstable isomeric compounds within analytical timeframes of 1.5 minutes [15].
Conformational analysis of isoacteoside requires sophisticated computational approaches to elucidate the three-dimensional structural characteristics of this complex phenylethanoid glycoside [16] [18] [21]. The molecule contains multiple rotatable bonds and flexible sugar moieties that contribute to conformational diversity and influence biological activity patterns [16] [20] [22].
Molecular dynamics simulations have been employed to investigate the conformational behavior of isoacteoside under physiological conditions [16] [18]. These computational studies utilize advanced force field parameters to model intramolecular interactions, hydrogen bonding patterns, and solvation effects that determine preferred molecular conformations [16] [18]. The lower the calculated energy, the more stable the molecular conformation, providing quantitative assessments of conformational preferences [16].
Density functional theory calculations have provided detailed insights into the electronic structure and conformational stability of isoacteoside [18] [37] [41]. These quantum mechanical approaches enable accurate prediction of molecular geometries, electronic properties, and interaction energies with precision levels approaching 0.1 kilocalories per mole [41]. The computational methods typically employ hybrid functionals such as B3LYP combined with appropriate basis sets to balance accuracy and computational efficiency [37] [41].
Three-dimensional structure modeling of isoacteoside has revealed important conformational features that influence its biological activity [18] [19] [21]. Molecular docking simulations have been conducted to investigate isoacteoside interactions with biological targets, including protein receptors and enzyme active sites [18] [27]. These computational studies provide structural insights into binding modes and molecular recognition patterns that govern biological activity.
Advanced computational techniques have been applied to study the conformational ensemble of isoacteoside in solution [19] [20] [21]. Molecular mechanics and molecular dynamics approaches enable the generation of conformational libraries that represent the accessible three-dimensional structures under physiological conditions [19] [21]. These ensemble-based approaches recognize that proteins and other biological macromolecules exhibit inherent flexibility, requiring consideration of multiple conformational states for accurate modeling [19].
The conformational analysis of phenylethanoid glycosides like isoacteoside involves characterization of the central glucose unit, rhamnose moiety, and phenylpropyl substituents [20] [22]. The molecular structure typically comprises four distinct regions: the aglycone portion, central glucose ring, rhamnose sugar, and phenylpropyl ester group [20]. Each of these structural elements contributes to the overall conformational behavior and stability of the molecule [20] [22].
Computational studies have examined the influence of glycosidic bond conformations on the overall three-dimensional structure of isoacteoside [33] [34]. The specific stereochemistry at anomeric centers and the resulting α- or β-glycosidic linkages significantly impact molecular flexibility and preferred conformations [33] [34]. These structural features directly influence the biological activity and molecular recognition properties of the compound [22] [20].